Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Description

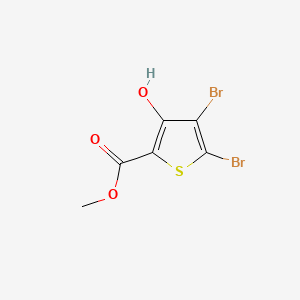

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate (CAS: 96232-71-2) is a brominated thiophene derivative with the molecular formula C₆H₄Br₂O₃S and a molecular weight of 315.96 g/mol . This compound is characterized by a hydroxyl group at position 3, two bromine atoms at positions 4 and 5, and a methyl ester group at position 2 of the thiophene ring. It is commercially available with a purity of 97% and has a melting point range of 125–128°C .

Key physicochemical properties include:

- XLogP: 3.7 (indicating moderate lipophilicity) .

- Hydrogen Bond Donors/Acceptors: 1 donor (hydroxyl group) and 4 acceptors (ester carbonyl, hydroxyl oxygen, and two sulfurs) .

- Topological Polar Surface Area (TPSA): 74.8 Ų, reflecting moderate polarity .

The compound is used in research as a precursor for synthesizing pharmaceuticals, agrochemicals, and functional materials due to its reactive bromine and hydroxyl groups .

Properties

IUPAC Name |

methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIPHJFDXWRHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380590 | |

| Record name | methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96232-71-2 | |

| Record name | 2-Thiophenecarboxylic acid, 4,5-dibromo-3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96232-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves the bromination of methyl 3-hydroxythiophene-2-carboxylate or its analogs at the 4 and 5 positions on the thiophene ring. The hydroxyl group at position 3 and the ester functionality at position 2 influence the regioselectivity of bromination.

Bromination Procedure

- Reagents: Bromine (Br₂) or a brominating agent is used as the halogen source.

- Solvent: Common solvents include acetic acid or chloroform.

- Conditions: Bromination is typically carried out under reflux or at controlled temperatures (0–25°C) to avoid over-bromination.

- Regioselectivity: The electron-withdrawing ester group at position 2 directs bromination to the adjacent 4 and 5 positions on the thiophene ring.

- Quenching: Sodium thiosulfate (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃) is used to quench excess bromine and neutralize byproducts.

A representative method involves adding bromine dropwise to a solution of methyl 3-hydroxythiophene-2-carboxylate in acetic acid or chloroform, followed by stirring at room temperature or reflux for several hours until the reaction completes. The product is then isolated by filtration or extraction and purified by column chromatography or recrystallization.

Esterification and Purification

- The methyl ester functionality can be introduced or confirmed by reacting the corresponding acid with anhydrous methanol in dimethyl sulfoxide (DMSO) at 80–100°C.

- Purification typically involves silica gel chromatography using heptane and ethyl acetate mixtures as eluents.

- The final product is often recrystallized to achieve high purity (≥97%).

Example Synthesis from Literature

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | Bromine (2.2 equiv), acetic acid, 0–25°C, 4 hours | ~86% | Controlled temperature to ensure regioselectivity and minimize over-bromination |

| Esterification | Anhydrous methanol, DMSO, 80–100°C | Not separately reported | Converts acid to methyl ester |

| Purification | Silica gel chromatography (heptane/ethyl acetate 85/15 v/v) | Isolated pure product | Confirmed by NMR, FT-IR, melting point |

Methylation of Hydroxy Group (Optional Derivative Preparation)

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate, a related compound, can be prepared by methylation of the hydroxy group of this compound using iodomethane and potassium carbonate in N,N-dimethylformamide (DMF) at room temperature for 18 hours. This reaction is followed by extraction and chromatographic purification.

Analytical and Characterization Data Supporting Preparation

| Analysis Technique | Key Observations | Purpose |

|---|---|---|

| ¹H NMR | Thiophene protons as singlets at δ ~7.65 ppm; absence of signals indicating over-bromination | Confirms substitution pattern and purity |

| ¹³C NMR | Carbon signals shifted due to bromine substitution (~116 ppm for C-Br carbons) | Confirms bromination at 4,5 positions |

| FT-IR | Carbonyl stretch at 1670–1700 cm⁻¹; O-H stretch (if hydroxy present) at 2500–3000 cm⁻¹; C-Br stretch near 730 cm⁻¹ | Functional group confirmation |

| Melting Point | 125–128°C (for this compound) | Purity and identity check |

| Mass Spectrometry (HRMS) | Molecular ion consistent with C6H4Br2O3S (Molecular weight ~316 g/mol) | Molecular formula confirmation |

Research Findings and Optimization Notes

- Regioselectivity: The presence of the carboxylate ester at position 2 strongly directs bromination to the 4 and 5 positions, minimizing side products.

- Temperature Control: Lower temperatures (0–25°C) during bromination improve selectivity and yield.

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress and avoid over-bromination.

- Quenching: Use of sodium thiosulfate or sodium bicarbonate effectively removes excess bromine and acidic byproducts.

- Computational Studies: Density Functional Theory (DFT) calculations have been applied in related studies to predict electrophilic bromination sites, supporting experimental regioselectivity.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Yield (%) | Key Points |

|---|---|---|---|

| Bromination | Br₂ in acetic acid or chloroform, 0–25°C, 4 h | 80–86 | Selective dibromination at 4,5-positions |

| Esterification | Methanol, DMSO, 80–100°C | Not separately reported | Formation of methyl ester |

| Purification | Silica gel chromatography (heptane/EtOAc 85/15) | High purity (≥97%) | Confirmed by NMR, FT-IR, melting point |

| Optional Methylation of OH | Iodomethane, K₂CO₃, DMF, RT, 18 h | Not specified | For derivative synthesis |

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of methyl 4,5-dibromo-3-oxothiophene-2-carboxylate.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of methyl 3-hydroxythiophene-2-carboxylate.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted thiophene derivatives depending on the nucleophile used.

Oxidation Reactions: The major product is methyl 4,5-dibromo-3-oxothiophene-2-carboxylate.

Reduction Reactions: The primary product is methyl 3-hydroxythiophene-2-carboxylate.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis. It can undergo various chemical reactions such as:

- Substitution Reactions : The bromine atoms can be replaced with different functional groups through nucleophilic substitution.

- Oxidation and Reduction : The thiophene ring can participate in redox reactions, altering electronic properties.

- Coupling Reactions : It can be involved in coupling reactions like Suzuki-Miyaura coupling to form complex organic molecules .

Biological Research

This compound is being investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies suggest that thiophene derivatives may exhibit antimicrobial effects, making this compound a candidate for further research in drug development.

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in pharmacological applications .

Material Science

In material science, this compound is utilized for developing advanced materials such as:

- Conductive Polymers : Its unique electronic properties allow it to be used in the synthesis of conductive polymers for electronic devices.

- Organic Photovoltaics : The compound's characteristics make it suitable for applications in organic solar cells, enhancing their efficiency and stability .

Case Study 1: Synthesis of Novel Thiophene Derivatives

A recent study demonstrated the synthesis of various thiophene derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activity compared to their precursors, highlighting the importance of this compound in drug discovery .

Case Study 2: Development of Conductive Polymers

Research focused on incorporating this compound into polymer matrices for electronic applications. The resulting materials showed improved conductivity and mechanical properties, indicating the compound's potential in creating high-performance electronic devices .

Mechanism of Action

The mechanism of action of methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The presence of bromine atoms and the hydroxyl group contribute to its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate with structurally related brominated thiophene and aromatic esters:

Key Differences and Implications

Reactivity and Functional Groups

- Hydroxyl Group: The presence of a hydroxyl group in this compound enhances its polarity and hydrogen-bonding capacity compared to non-hydroxylated analogues like methyl 4,5-dibromothiophene-2-carboxylate. This makes it more suitable for reactions requiring nucleophilic substitution or coordination chemistry .

- Bromine Substitution : The 4,5-dibromo substitution pattern increases electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Ullmann couplings) to form complex heterocycles . In contrast, methyl 3,5-di-tert-butyl-4-hydroxybenzoate lacks bromine, limiting its utility in such reactions .

Lipophilicity and Solubility

- XLogP : this compound (XLogP = 3.7) is less lipophilic than methyl 3,5-di-tert-butyl-4-hydroxybenzoate (XLogP = 3.9), likely due to the polar hydroxyl group balancing the bromine atoms’ hydrophobicity .

- Alkoxy vs. Hydroxy : Methyl 4,5-dibromo-3-(propan-2-yloxy)thiophene-2-carboxylate replaces the hydroxyl group with a bulkier isopropoxy group, increasing molecular weight (358.05 vs. 315.96) and lipophilicity, which may improve membrane permeability in biological applications .

Thermal Stability

- The melting point of this compound (125–128°C) is higher than that of methyl 3,5-di-tert-butyl-4-hydroxybenzoate (108–110°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in the former .

Biological Activity

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate (MDBHTC) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its activity.

MDBHTC has the molecular formula C₆H₄Br₂O₃S and a molecular weight of approximately 316.89 g/mol. It typically appears as pale cream crystals or powder and has a melting point ranging from 124.5 to 133.5 °C . The compound features a thiophene ring with two bromine substituents and a carboxylate group, which contribute to its unique reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄Br₂O₃S |

| Molecular Weight | 316.89 g/mol |

| Melting Point | 124.5 - 133.5 °C |

| Appearance | Pale cream crystals/powder |

The biological activity of MDBHTC is primarily attributed to its structural features, including the bromine atoms and the hydroxyl group. These components allow MDBHTC to interact with various biomolecular targets, potentially influencing cellular processes through:

- Electron Transfer : The compound can participate in electron transfer processes, affecting the electronic properties of interacting molecules.

- Substitution Reactions : The bromine atoms at positions 4 and 5 can undergo nucleophilic substitution, leading to various derivatives with distinct biological activities.

Biological Activity

Research indicates that MDBHTC may exhibit a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that MDBHTC may possess antibacterial and antifungal activities due to its interaction with microbial cell membranes .

- Antitumor Activity : There is emerging evidence that compounds related to MDBHTC show promise in inhibiting tumor growth, potentially through mechanisms that involve apoptosis induction in cancer cells .

- Neuroprotective Effects : Some derivatives of thiophene compounds have been linked to neuroprotective actions, which could be relevant for conditions like Parkinson's disease and senile dementia .

Case Studies

- Antimicrobial Activity : A study investigated the efficacy of MDBHTC against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.

- Antitumor Effects : In vitro assays demonstrated that MDBHTC could induce apoptosis in specific cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

- Neuroprotection : Research on thiophene derivatives has shown that they can protect neuronal cells from oxidative stress-induced damage, highlighting the potential therapeutic applications for neurodegenerative diseases.

Q & A

Q. What are the standard laboratory synthesis protocols for Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate?

The compound is synthesized via bromination of a thiophene precursor. Key steps include:

- Etherification and Bromination : Starting from 3-hydroxythiophene-2-carboxylate, bromination is performed using bromine or NBS (N-bromosuccinimide) in acetic acid at 0–5°C to ensure regioselectivity at the 4 and 5 positions .

- Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol, yielding ~67–97% purity .

Q. Table 1: Synthesis Parameters

| Parameter | Conditions | Reference |

|---|---|---|

| Temperature | 0–5°C (bromination) | |

| Solvent | Acetic acid or chloroform | |

| Yield | 67–97% | |

| Purity Analysis | HPLC, NMR, IR |

Q. How is this compound characterized for structural confirmation?

Key techniques include:

- NMR Spectroscopy : H NMR (DMSO-d6) shows peaks for hydroxyl (δ 10.2 ppm), methoxy (δ 3.8 ppm), and thiophene protons (δ 7.1–7.3 ppm) .

- IR Spectroscopy : Absorptions at 1720 cm (ester C=O) and 3200–3400 cm (hydroxyl O-H) confirm functional groups .

- Melting Point : Reported as 125–128°C (varies slightly due to purity or polymorphs) .

Q. What are the recommended storage and handling protocols for this compound?

- Storage : Ambient temperature (20–25°C) in a desiccator to prevent hydrolysis of the ester group .

- Safety : Use PPE (gloves, goggles) due to irritant properties (H315, H319, H335). Avoid inhalation and direct contact .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

Regioselectivity at the 4 and 5 positions is influenced by:

- Electrophilic Directing Groups : The 3-hydroxyl group directs bromination to adjacent positions via resonance stabilization .

- Low-Temperature Control : Maintaining 0–5°C minimizes over-bromination or side reactions .

- Solvent Choice : Polar solvents (e.g., acetic acid) stabilize intermediates, enhancing selectivity .

Q. Table 2: Bromination Optimization

| Variable | Impact on Regioselectivity | Reference |

|---|---|---|

| Temperature | Higher temps → side products | |

| Solvent Polarity | Polar solvents improve yield | |

| Catalyst | Lewis acids (e.g., FeBr3) not required |

Q. How do contradictory data on melting points (125–128°C vs. 129–131°C) arise, and how should they be resolved?

Discrepancies may stem from:

Q. What strategies are effective for functionalizing the bromine substituents in this compound?

The bromines undergo nucleophilic substitution (SAr) or cross-coupling (e.g., Suzuki):

Q. Table 3: Functionalization Case Study

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh), DME, 90°C | 75–85% |

| Amine Substitution | Piperidine, DMF, 80°C | 60–70% |

Q. How can computational methods predict the reactivity of this compound?

- DFT Calculations : Predict electrophilic Fukui indices to identify reactive sites (e.g., C4/C5 for substitution) .

- Molecular Docking : Models interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Data Analysis and Contradictions

Q. How should researchers address inconsistent biological activity reports in similar thiophene derivatives?

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., Br vs. Cl) on enzyme inhibition .

- Assay Variability : Standardize protocols (e.g., IC measurements) to minimize inter-lab variability .

Q. What analytical techniques are critical for detecting degradation products?

Q. How can researchers leverage this compound in materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.